REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH:4]([NH:7]C(=O)OC(C)(C)C)[CH2:3][CH2:2]1.[O:15]1[CH2:20][CH2:19][C:18](=O)[CH2:17][CH2:16]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(=O)([O-])[O-].[K+].[K+].C(Cl)[Cl:43]>[Cl-].[Na+].O.O>[ClH:43].[ClH:43].[O:15]1[CH2:20][CH2:19][CH:18]([N:1]2[CH2:2][CH2:3][CH:4]([NH2:7])[CH2:5][CH2:6]2)[CH2:17][CH2:16]1 |f:2.3,4.5.6,8.9.10,12.13.14|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
35.75 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)=O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
141 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
178 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
brine
|
Quantity
|
178 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
107 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under nitrogen for about 30 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 10 minutes at about 25° C.
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
the organic layer washed with saturated brine (3×214 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated
|
Type
|
ADDITION
|
Details
|
the residue was treated with 100 ml isopropanol
|
Type
|
TEMPERATURE
|
Details
|
The residue was slowly heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux with 11% HCl in isopropanol (200 ml) for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled to about 25° C
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
slurry washed with diethyl ether (100 ml)
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
30 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.O1CCC(CC1)N1CCC(CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH:4]([NH:7]C(=O)OC(C)(C)C)[CH2:3][CH2:2]1.[O:15]1[CH2:20][CH2:19][C:18](=O)[CH2:17][CH2:16]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(=O)([O-])[O-].[K+].[K+].C(Cl)[Cl:43]>[Cl-].[Na+].O.O>[ClH:43].[ClH:43].[O:15]1[CH2:20][CH2:19][CH:18]([N:1]2[CH2:2][CH2:3][CH:4]([NH2:7])[CH2:5][CH2:6]2)[CH2:17][CH2:16]1 |f:2.3,4.5.6,8.9.10,12.13.14|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
35.75 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)=O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
141 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
178 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
brine
|
Quantity
|
178 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
107 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under nitrogen for about 30 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 10 minutes at about 25° C.
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
the organic layer washed with saturated brine (3×214 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated
|
Type
|
ADDITION
|
Details
|
the residue was treated with 100 ml isopropanol
|
Type
|
TEMPERATURE
|
Details
|
The residue was slowly heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux with 11% HCl in isopropanol (200 ml) for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled to about 25° C
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
slurry washed with diethyl ether (100 ml)
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
30 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.O1CCC(CC1)N1CCC(CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |